molecular formula C27H22N4O5 B11180048 dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate

dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate

Cat. No.: B11180048
M. Wt: 482.5 g/mol
InChI Key: KQQUZBNNLLRDIZ-UHFFFAOYSA-N
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Description

Dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is fused with an isophthalate moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate typically involves multi-step reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The starting materials for this synthesis include 2,6-dibromopyrazolo[1,5-a]pyrimidine and various substituted phenylboronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core with an isophthalate moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C27H22N4O5

Molecular Weight

482.5 g/mol

IUPAC Name

dimethyl 5-(4-ethyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C27H22N4O5/c1-4-21-23(16-8-6-5-7-9-16)24-28-15-20-22(31(24)29-21)10-11-30(25(20)32)19-13-17(26(33)35-2)12-18(14-19)27(34)36-3/h5-15H,4H2,1-3H3

InChI Key

KQQUZBNNLLRDIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=CC(=C5)C(=O)OC)C(=O)OC

Origin of Product

United States

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